molecular formula C11H14OSi B1321862 3-((Trimethylsilyl)ethynyl)phenol CAS No. 388061-72-1

3-((Trimethylsilyl)ethynyl)phenol

Cat. No.: B1321862
CAS No.: 388061-72-1
M. Wt: 190.31 g/mol
InChI Key: QCYIWHFDINMVLE-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)phenol is an organic compound with the molecular formula C11H14OSi. This compound features a phenol group substituted with a trimethylsilyl-ethynyl group at the 3-position. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Biochemical Analysis

Biochemical Properties

3-((Trimethylsilyl)ethynyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The trimethylsilyl group, known for its chemical inertness and large molecular volume, can affect the binding affinity and specificity of the compound towards its targets . For instance, this compound may interact with enzymes involved in oxidative stress responses, modulating their activity and thereby impacting cellular redox balance.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trimethylsilyl group can serve as a protective group, preventing unwanted side reactions and enhancing the stability of the compound . This allows this compound to selectively inhibit or activate enzymes, leading to changes in cellular function. For instance, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . This temporal aspect is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites . For example, the compound may influence the biosynthesis of phenolic acids, which play a role in plant defense mechanisms. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biological activity. For instance, this compound may be transported to specific cellular compartments where it exerts its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the efficacy of this compound by ensuring its proximity to target enzymes and proteins, thereby optimizing its biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)phenol typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:

    Aryl Halide: 3-bromophenol

    Alkyne: Ethynyltrimethylsilane

    Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)

    Co-catalyst: Copper(I) iodide (CuI)

    Base: Triethylamine (Et3N)

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to 60°C

The reaction proceeds with the formation of a carbon-carbon triple bond between the aryl halide and the alkyne, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to remove the trimethylsilyl group.

Major Products

Scientific Research Applications

3-((Trimethylsilyl)ethynyl)phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-((Trimethylsilyl)ethynyl)aniline
  • 3-((Trimethylsilyl)ethynyl)benzoic acid
  • 3-((Trimethylsilyl)ethynyl)benzaldehyde

Uniqueness

3-((Trimethylsilyl)ethynyl)phenol is unique due to the presence of both a phenol group and a trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYIWHFDINMVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622362
Record name 3-[(Trimethylsilyl)ethynyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388061-72-1
Record name 3-[(Trimethylsilyl)ethynyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of PdCl2(PPh3)2 (46 mg, 0.04 mmol), CuI (15 mg, 0.08 mmol), and Et3N (0.303 g, 0.42 mL, 3 mmol) in 10 mL of THF under nitrogen was added 3-iodophenol (0.440 g, 2 mmol) by syringe. The reaction mixture was cooled to 0° C., and trimethylsilylacetylene (0.206 g, 0.30 mL, 2.1 mmol) was added dropwise over 30 min. The reaction mixture was stirred at room temperature overnight and was filtered through Celite to remove Pd and Cu catalysts. Column chromatography (n-hexane/Acetone 6:1) yielded 3-(2-(trimethylsilyl)ethynyl)phenol (380 mg, 2.0 mmol, >99%) as a light brown oil. This compound was diluted with THF (6 mL) and MeOH (6 mL), and 10% aqueous KOH (6 mL) was added. After stirring for 2 hr, the reaction mixture was neutralized by 1 N HCl and evaporated, extracted with CH2Cl2, and dried (Na2SO4). Column chromatography (n-hexane/acetone 5:1) yielded 3-ethynylphenol (162.8 mg, 70%) as a yellow oil.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
n-hexane Acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Quantity
0.44 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
46 mg
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
15 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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